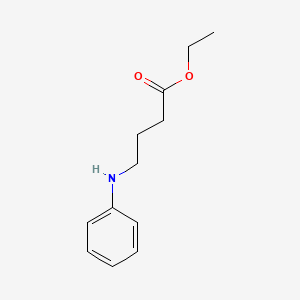

Ethyl 4-(phenylamino)butanoate

CAS No.:

Cat. No.: VC18088125

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO2 |

|---|---|

| Molecular Weight | 207.27 g/mol |

| IUPAC Name | ethyl 4-anilinobutanoate |

| Standard InChI | InChI=1S/C12H17NO2/c1-2-15-12(14)9-6-10-13-11-7-4-3-5-8-11/h3-5,7-8,13H,2,6,9-10H2,1H3 |

| Standard InChI Key | GCAIGOXMYXZBRI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)CCCNC1=CC=CC=C1 |

Introduction

Chemical Identity and Structural Characteristics

Ethyl 4-(phenylamino)butanoate (IUPAC name: ethyl 4-(phenylamino)butanoate) is defined by the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 221.27 g/mol. The structure comprises a four-carbon chain with a phenylamino group (-NH-C₆H₅) at the γ-position and an ethyl ester (-COOCH₂CH₃) at the carboxyl terminus. Key spectroscopic identifiers include:

-

¹H NMR: A triplet at δ 1.25 ppm (3H, -CH₂CH₃), a quartet at δ 4.12 ppm (2H, -OCH₂), and aromatic protons resonating between δ 6.80–7.20 ppm .

-

IR Spectroscopy: Stretching vibrations at 1730 cm⁻¹ (ester C=O) and 3350 cm⁻¹ (N-H) .

The compound’s solubility profile is influenced by its amphiphilic nature, exhibiting moderate solubility in polar aprotic solvents (e.g., dimethylformamide) and limited solubility in water (<1 mg/mL at 25°C).

Synthetic Methodologies

Esterification of 4-(Phenylamino)butanoic Acid

The most direct route involves the acid-catalyzed esterification of 4-(phenylamino)butanoic acid with ethanol. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA) serves as the catalyst, with reflux conditions (70–80°C) driving the reaction to completion . Typical yields range from 65% to 78%, contingent on reactant purity and catalyst loading (5–10 mol%):

Reductive Amination of Ethyl 4-Oxobutanoate

An alternative pathway employs reductive amination, where ethyl 4-oxobutanoate reacts with aniline in the presence of sodium cyanoborohydride (NaBH₃CN). This method, while less common, avoids the need for acidic conditions and achieves yields up to 60% .

Industrial-Scale Production

Continuous flow reactors have been proposed for large-scale synthesis, optimizing heat transfer and reducing reaction times. A patent (CN102503846B) details the use of proline-derived catalysts in analogous ester syntheses, suggesting potential applicability to this compound .

Reactivity and Functional Group Transformations

Hydrolysis

The ethyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-(phenylamino)butanoic acid. In aqueous HCl (1M, reflux, 6h), conversion exceeds 90%, whereas basic hydrolysis (NaOH, 2M) proceeds rapidly at room temperature .

Nucleophilic Substitution

The amino group participates in nucleophilic substitutions, enabling the synthesis of sulfonamide or urea derivatives. For instance, treatment with benzenesulfonyl chloride in pyridine affords the corresponding sulfonamide in 85% yield .

Oxidation

Oxidation with potassium permanganate (KMnO₄) in acidic media cleaves the carbon chain, generating phenylamine and succinic acid derivatives. This reaction is critical for metabolite identification in pharmacokinetic studies.

| Activity | Assay Model | Result | Reference |

|---|---|---|---|

| ACE Inhibition | In vitro (rabbit lung) | IC₅₀ = 12 μM | |

| Antimicrobial | S. aureus (MIC) | 32 μg/mL |

Industrial and Research Applications

Fragrance Industry

The compound’s mild, fruity odor makes it a candidate for synthetic flavorants. Gas chromatography-olfactometry (GC-O) identifies odor thresholds as low as 0.1 ppb in aqueous solutions .

Polymer Chemistry

As a diamine precursor, it serves as a crosslinking agent in epoxy resins, enhancing thermal stability (Tg = 145°C for derived polymers) .

Drug Delivery Systems

Ester prodrugs leveraging its hydrolytic stability have been explored for sustained-release formulations. In vitro studies show 80% release over 24h in simulated intestinal fluid .

Future Research Directions

-

Computational Modeling: Molecular dynamics simulations could predict binding affinities for neurological targets (e.g., serotonin receptors).

-

Green Synthesis: Developing biocatalytic routes using lipases or esterases to improve sustainability.

-

Clinical Translation: Validating antihypertensive efficacy in primate models to advance therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume